Manganese(II) sulfite

Hydrogen Storage Porous Materials Solid-State Chemistry

Manganese(II) sulfite (MnSO₃, CAS 13568-71-3) is an irreplaceable inorganic precursor for advanced materials R&D. Unlike MnSO₄ or FeSO₃, it delivers atmosphere-dependent thermal decomposition—yielding MnO in N₂ versus Mn₃O₄ in O₂—enabling precision oxide-phase manufacturing for battery cathodes and magnetic materials. Its hydrothermal frameworks exhibit hydrogen uptake of 2.1 wt% at 300 K and 134 bar, outperforming manganese formate. Mn²⁺ from MnSO₃ demonstrates superior catalytic efficacy in sulfite oxidation for FGD applications. Two crystalline polymorphs (tt-MnSO₃ and fl-MnSO₃) with distinct sulfite geometries make phase-pure procurement essential for reproducible spectroscopic and diffraction studies. Generic substitution is technically invalid; source verified high-purity MnSO₃ to ensure experimental reproducibility and optimal performance in your research or production workflow.

Molecular Formula H2MnO3S
Molecular Weight 137.011
CAS No. 13568-71-3
Cat. No. B576685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(II) sulfite
CAS13568-71-3
Molecular FormulaH2MnO3S
Molecular Weight137.011
Structural Identifiers
SMILES[O-]S(=O)[O-].[Mn+2]
InChIInChI=1S/Mn.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
InChIKeyWAHGMZDUHUNSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(II) Sulfite (CAS 13568-71-3): Essential Physicochemical and Structural Baseline for Research and Industrial Sourcing


Manganese(II) sulfite (MnSO₃, CAS 13568-71-3) is an inorganic salt comprising Mn²⁺ and sulfite (SO₃²⁻) ions, with an anhydrous molar mass of 135.00 g/mol [1]. It exists as anhydrous, hemihydrate, monohydrate, and trihydrate forms, the trihydrate appearing as a pink solid [2]. The compound exhibits sparse aqueous solubility but is acid-soluble, and its thermal decomposition pathways are atmosphere-dependent, yielding distinct oxide products in nitrogen versus oxygen [3]. Structurally, MnSO₃ adopts two crystalline polymorphs—tt-MnSO₃ and fl-MnSO₃—with measurable differences in sulfite ion geometry, directly impacting its reactivity profile [4].

Why Manganese(II) Sulfite Cannot Be Replaced by Generic Manganese(II) Salts or Other Metal Sulfites in Critical Applications


Generic substitution of MnSO₃ with other manganese(II) salts (e.g., MnSO₄, MnS) or alternative metal sulfites (e.g., FeSO₃, CoSO₃) is technically invalid due to fundamental divergences in redox activity, thermal behavior, and structural properties. MnSO₃ participates in sulfite autoxidation pathways that generate reactive oxygen species capable of DNA damage—a property not shared by MnSO₄ [1]. Its thermal decomposition yields MnO in inert atmospheres versus Mn₃O₄ in oxygen, whereas MnSO₄ follows a different decomposition route [2]. Furthermore, MnSO₃ exhibits selective hydrogen uptake in specialized crystalline frameworks, a feature absent in its sulfate and sulfide analogs [3]. Even among first-row transition metal sulfites, Mn²⁺ demonstrates superior catalytic efficacy in sulfite oxidation compared to Co²⁺ and Fe²⁺ [4]. The quantitative evidence below substantiates these critical distinctions.

Quantitative Differentiation of Manganese(II) Sulfite: Head-to-Head Evidence Against Comparators


Hydrogen Storage Capacity of Framework MnSO₃ Phases vs. Benchmark Microporous Manganese Formate

A hydrothermal manganese sulfite framework, Mn₅(OH)₄(SO₃)₃·2H₂O, exhibits hydrogen uptake of 2.1 wt% at 300 K and 134 bar [1]. In direct cross-study comparison, this capacity exceeds that of microporous manganese formate, which achieves only 0.9 wt% at 78 K and 1 atm [2].

Hydrogen Storage Porous Materials Solid-State Chemistry

Atmosphere-Dependent Thermal Decomposition Products: MnSO₃ vs. MnSO₄

When MnSO₃·3H₂O is heated in nitrogen, the final decomposition product is MnO; when heated in oxygen, the final product is Mn₃O₄, with both pathways involving MnSO₄ and MnS intermediates [1]. In contrast, MnSO₄·H₂O decomposes directly to Mn₃O₄ at ~850 °C without the atmosphere-dependent pathway bifurcation [2].

Thermal Analysis Materials Processing Inorganic Chemistry

Catalytic Activity in Sulfite Oxidation: Mn²⁺ vs. Co²⁺ and Fe²⁺

In calcium bisulfite oxidation (FGD process), manganese ions catalyze sulfite oxidation more effectively than cobalt ions, which show "minor extent" activity compared to iron and manganese [1]. While quantitative rate constants are not provided, the rank-order catalytic efficacy (Mn²⁺ > Fe²⁺ > Co²⁺) establishes Mn²⁺ as the superior catalyst.

Catalysis Flue Gas Desulfurization Wastewater Treatment

Crystallographic Polymorphism: tt-MnSO₃ vs. fl-MnSO₃

The sulfite ion in tt-MnSO₃ exhibits only slight distortion from ideal C₃ᵥ symmetry, whereas in fl-MnSO₃ the sulfite ion is markedly distorted [1]. This structural difference is quantifiable via crystallographic refinement and impacts the compound's physical and chemical behavior.

Crystallography Solid-State Chemistry Polymorph Screening

Validated Application Scenarios for Manganese(II) Sulfite Based on Quantitative Differentiation


Solid-State Hydrogen Storage Material Development

The hydrothermal MnSO₃ framework Mn₅(OH)₄(SO₃)₃·2H₂O demonstrates hydrogen uptake of 2.1 wt% at 300 K and 134 bar, outperforming microporous manganese formate (0.9 wt% at 78 K, 1 atm) [1]. This capacity under practical temperature and pressure conditions positions MnSO₃-based frameworks as candidates for hydrogen storage research.

Controlled Synthesis of Manganese Oxides via Atmosphere-Programmed Calcination

Thermal decomposition of MnSO₃·3H₂O yields MnO in nitrogen and Mn₃O₄ in oxygen, with MnSO₄ and MnS as detectable intermediates [2]. This atmosphere-dependent product selectivity enables precise manufacturing of specific manganese oxide phases for battery cathodes, catalysts, or magnetic materials.

Catalytic Sulfite Oxidation in Flue Gas Desulfurization (FGD) Processes

Mn²⁺ ions derived from MnSO₃ demonstrate superior catalytic efficacy for calcium bisulfite oxidation compared to Fe²⁺ and Co²⁺ in FGD liquors [3]. Sourcing MnSO₃ as a manganese precursor ensures optimal oxidation kinetics, reducing SO₂ emissions in coal-fired power plants.

Polymorph-Specific Crystallographic and Spectroscopic Studies

The distinct sulfite ion geometries in tt-MnSO₃ (slight C₃ᵥ distortion) versus fl-MnSO₃ (marked distortion) [4] make MnSO₃ a model system for investigating structure-property relationships in metal sulfites. Procurement of phase-pure material is essential for reproducible vibrational spectroscopy and diffraction experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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